2,3,4,4',6-Pentachlorobiphenyl
Overview
Description
2,3,4,4’,6-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . It is an environmental contaminant that is resistant to environmental degradation through photolytic, biological, or chemical processes . The molecular formula of this compound is C12H5Cl5 .
Molecular Structure Analysis
The molecular structure of 2,3,4,4’,6-Pentachlorobiphenyl consists of two benzene rings with five chlorine atoms attached at the 2, 3, 4, 4’, and 6 positions . Further structural analysis would require more specific information or computational modeling .Scientific Research Applications
Metabolic Behavior in Plants and Animals
- Metabolism in Marsh Plants : 2,3,4,4',6-Pentachlorobiphenyl exhibits more persistence than 2,5,4'-trichlorobiphenyl in marsh plants like Veronica Beccabunga, leading to the formation of monohydroxy derivatives in both free and conjugated forms in plant tissues (Moza et al., 1976).
- Lung Parenchyma Accumulation in Mice : This compound specifically accumulates in the lung parenchyma of mice, suggesting a unique affinity for lung tissue compared to other chlorobiphenyls (Brandt, Mohammed, & Slanina, 1981).
Chemical and Physical Properties
- Synthesis and Structural Analysis : The synthesis process for 2,3,4,4',6-Pentachlorobiphenyl involves using labeled anilines, with specific attention to the arrangement of chlorine atoms (Bergman & Wachtmeister, 1977).
- Reductive Dechlorination : This compound can undergo reductive dechlorination in the presence of vitamin B12, leading to the formation of tetrachlorobiphenyls as byproducts (Assaf-Anid, Nies, & Vogel, 1992).
Environmental and Toxicological Impact
- Photochemical Dechlorination : Studies have shown that steric and electronic effects significantly influence the dechlorination pattern of pentachlorobiphenyls under UV irradiation in certain environments (Yao et al., 1997).
- Induction of Aberrant Mitosis : The compound is found to induce abnormal chromosomal arrangements in certain cells, pointing to its potential impact on cellular integrity and health (Jensen et al., 2000).
Chemical Reactivity and Interaction
- Reactivity with Alkali in Aminoethanol : The reactivity of pentachlorobiphenyls like 2,3,4,4',6-Pentachlorobiphenyl in reactions with alkali in 2-aminoethanol medium has been explored, showing pathways to hydroxy derivatives (Gorbunova et al., 2020).
Environmental Degradation and Fate
- Degradation in Ecosystems : This compound's degradation pathways and persistence were studied in a laboratory modelecosystem, highlighting its comparability in persistence to DDE, a well-known persistent organic pollutant (Metcalf et al., 1975).
- In Vitro Metabolism in Guinea Pig Microsomes : In vitro studies using guinea pig liver microsomes have shown that 2,3,4,4',6-Pentachlorobiphenyl is metabolized into hydroxylated pentachlorobiphenyls, highlighting the role of cytochrome P450 enzymes in its metabolic pathway (Ohta et al., 2005).
Potential for Remediation and Treatment
- Sequential Treatment for Degradation : Research demonstrates the potential for a combined chemical and biological approach to degrade pentachlorobiphenyl, using palladium-coated iron and aerobic bacteria (He et al., 2009).
- Ozone Decomposition and Oxidation in Water : The interaction of 2,3,4,5,6-pentachlorobiphenyl with ozone in water has been studied, revealing insights into its decomposition and oxidation pathways (Kalmaz & Trieff, 1986).
Analytical Challenges and Solutions
- Analytical Interferences in Determination : Gas chromatographic analysis of this compound in environmental samples can be complicated by the presence of other similar chlorobiphenyls, necessitating advanced analytical techniques like multidimensional gas chromatography (Boer & Dao, 1991).
- Binding Interactions with Pepsin : Explorations into the interaction between 2,3,4,4',6-Pentachlorobiphenyl and pepsin, a digestive enzyme, using multi-spectroscopic techniques and molecular simulations, provide insights into potential health impacts (Yue et al., 2020).
Safety And Hazards
Exposure to 2,3,4,4’,6-Pentachlorobiphenyl can be harmful. It can cause skin and eye irritation, and it can be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVARPVVZDOPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074227 | |
Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4',6-Pentachlorobiphenyl | |
CAS RN |
74472-38-1 | |
Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,4',6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDC4167K8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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